N-(4-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide
Overview
Description
“N-(4-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has been used in early discovery research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives have been synthesized . Another study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .Mechanism of Action
Target of Action
The primary target of N-(4-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide, also known as SMR000071373, is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway .
Mode of Action
It is known to interact with its target, glucokinase . The interaction between the compound and its target may result in changes in the enzymatic activity of Glucokinase, potentially influencing the rate of glucose metabolism .
Biochemical Pathways
The compound’s interaction with Glucokinase affects the glycolysis pathway . Glycolysis is a crucial biochemical pathway responsible for the breakdown of glucose, providing energy and metabolic intermediates for cells .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
Its interaction with glucokinase could potentially influence glucose metabolism, which could have various downstream effects on cellular energy production and other metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SMR000071373. These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the individual’s metabolism .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12(11-7-5-4-6-8-11)13(17)16-14-15-10(2)9-18-14/h4-9,12H,3H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGBVMQPWPDEPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC(=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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